SLMP53-1
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Overview
Description
SLMP53-1 is a novel reactivator of wild-type (wt) and mut p53, enhancing p53 transcriptional activity and restoring wt-like DNA binding ability to mut p53R280K.
Scientific Research Applications
Reactivation of Wild-Type and Mutant p53
SLMP53-1 has been identified as an effective reactivator of both wild-type and mutant p53. This compound, derived from tryptophanol, has shown potential in restoring the p53 pathway, particularly in cancers with mutant p53. It exhibits anti-proliferative activity in tumor cells and enhances p53 transcriptional activity. Additionally, this compound can trigger apoptosis pathways and inhibit tumor cell migration, showing promise for cancer therapy (Soares et al., 2015).
Interaction with p53 DNA-Binding Domain
This compound has been found to interact with the DNA-binding domain of both wild-type and mutant p53. This interaction stabilizes the p53 proteins and restores their DNA-binding abilities, particularly in tumor cells with prevalent p53 mutations. This suggests the potential of this compound to target a range of p53 mutations in personalized cancer treatment (Gomes et al., 2020).
Inhibition of Tumor Cell Growth and Regulation of Glucose Metabolism
This compound has demonstrated the ability to inhibit tumor cell growth by regulating glucose metabolism and angiogenesis in a p53-dependent manner. It impacts key glycolytic enzymes, mitochondrial markers, and reduces lactate export by cancer cells. This suggests its role in not just inhibiting tumor growth but also affecting the metabolic pathways within cancer cells (Ramos et al., 2020).
Properties
Molecular Formula |
C20H18N2O2 |
---|---|
Molecular Weight |
318.376 |
IUPAC Name |
(3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one |
InChI |
InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1 |
InChI Key |
RSAFMLBHKXOCJG-VBKZILBWSA-N |
SMILES |
O=C1N2[C@@](OC[C@@H]2CC3=CNC4=C3C=CC=C4)(C)C5=C1C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SLMP53-1; SLMP53 1; SLMP531 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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